molecular formula C8H13ClF3N B2866111 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2243509-08-0

2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B2866111
CAS No.: 2243509-08-0
M. Wt: 215.64
InChI Key: FZEXEGXZKGENKP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C8H12F3N·HCl. It is known for its unique bicyclic structure, which includes a trifluoromethyl group attached to a bicyclo[2.2.1]heptane scaffold. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the introduction of a trifluoromethyl group into a bicyclo[2.2.1]heptane framework. One common method is through a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic structure under mild conditions . The reaction conditions often include the use of organocatalysts to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the purification and crystallization of the final product to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.

    Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride: Similar in structure but lacks the trifluoromethyl group.

    1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride: Similar but with a different position of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-5-1-2-6(7)3-5;/h5-6H,1-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEXEGXZKGENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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